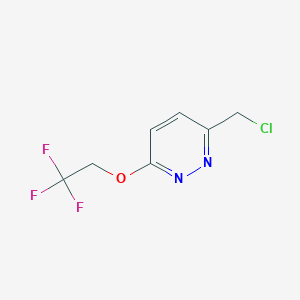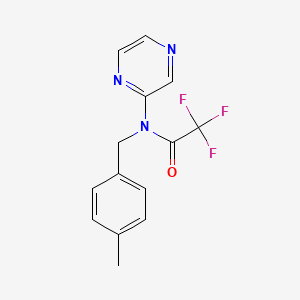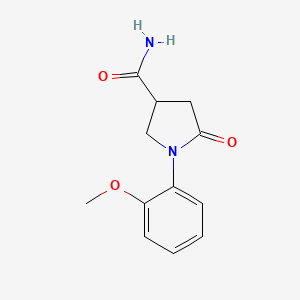
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide” is likely to be a derivative of pyrrolidine, which is a five-membered ring containing four carbon atoms and one nitrogen atom. The “5-oxo” indicates the presence of a carbonyl group (C=O) at the 5th position of the pyrrolidine ring. The “1-(2-Methoxyphenyl)” suggests a phenyl ring with a methoxy group (O-CH3) at the 2nd position is attached to the 1st position of the pyrrolidine ring. The “3-carboxamide” indicates a carboxamide group (CONH2) at the 3rd position of the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the carbonyl and carboxamide groups, and the methoxyphenyl group. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carbonyl group is typically reactive and can undergo various reactions such as reduction, nucleophilic addition, and condensation. The carboxamide group can participate in hydrolysis, amidation, and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl, carboxamide, and methoxy groups would likely make the compound somewhat polar and could influence its solubility in various solvents .Scientific Research Applications
Crystal Structure and Molecular Conformation
Research by Banerjee et al. (2002) on a structurally related compound highlights the significance of studying crystal structures and molecular conformations for understanding the properties and potential applications of chemical compounds like 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. Their study on the crystal structure and molecular conformation of a solvated derivative offers insights into how such analyses can inform the development of antineoplastic agents, emphasizing the compound's relevance in medicinal chemistry and drug design Banerjee et al., 2002.
Antineoplastic Agent Development
The research conducted by Banerjee et al. also points to the potential application of this compound derivatives in the development of antineoplastic (anti-cancer) agents. By examining the crystal structure and molecular conformation, this study lays the groundwork for understanding how modifications to the chemical structure can influence biological activity and drug efficacy Banerjee et al., 2002.
Asymmetric Synthesis and Stereoselective Reduction
Ito et al. (1984) have shown the utility of pyrrolidine derivatives as chiral auxiliaries in asymmetric synthesis. Their work on asymmetric acylation and stereoselective reduction provides a methodology for creating enantiomerically pure compounds, which is crucial for the pharmaceutical industry and the synthesis of bioactive molecules Ito et al., 1984.
Cytotoxicity Studies for Cancer Research
Hassan et al. (2014) explored the synthesis and cytotoxicity of novel derivatives, indicating the importance of evaluating new compounds for their potential to inhibit cancer cell growth. Such studies are vital for discovering new therapeutic agents and understanding the structure-activity relationships that govern their efficacy Hassan et al., 2014.
Diuretic and Hypertension Remedies
Shishkina et al. (2018) discussed the diuretic properties of a compound structurally related to this compound, indicating its potential application in developing new hypertension remedies. This highlights the broader pharmaceutical applications of such compounds in addressing cardiovascular diseases Shishkina et al., 2018.
Future Directions
properties
IUPAC Name |
1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-9(10)14-7-8(12(13)16)6-11(14)15/h2-5,8H,6-7H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIWAKFYCGUCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

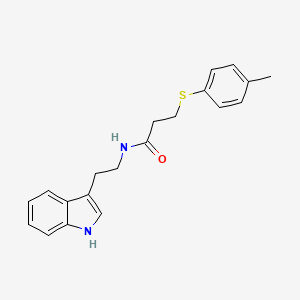
![N,N-diethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2603418.png)
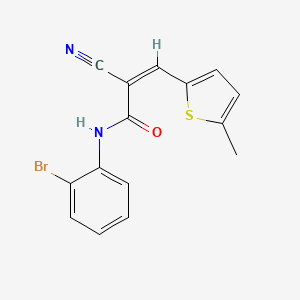
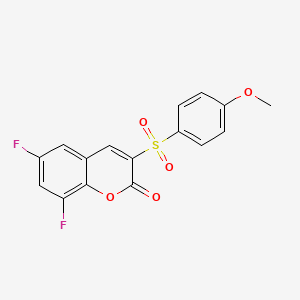
![Methyl 4-[[2-(3-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2603425.png)

![(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2603429.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2603431.png)
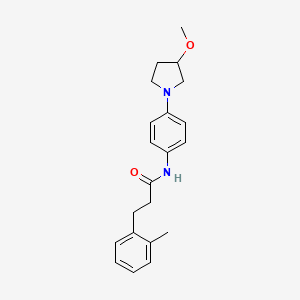
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2603433.png)
![6-[(4-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2603434.png)
![5-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2603436.png)
